molecular formula C12H22N2OSi B1312444 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine CAS No. 329794-09-4

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

Cat. No.: B1312444
CAS No.: 329794-09-4
M. Wt: 238.4 g/mol
InChI Key: JMNHDECXCXSHHT-UHFFFAOYSA-N
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Description

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is a chemical compound with the molecular formula C12H22N2OSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine typically involves the reaction of pyridine derivatives with tert-butyl-dimethyl-silanyloxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The tert-butyl-dimethyl-silanyloxymethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine can be compared with other similar compounds such as:

    4-(tert-Butyl-dimethyl-silanyloxymethyl)-2,6-dichloro-pyridine: This compound has additional chlorine atoms, which can affect its reactivity and applications.

    N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide: This compound has a different substituent group, which can influence its chemical properties and uses.

    N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide: This compound has a hydroxymethyl group, which can alter its solubility and reactivity.

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNHDECXCXSHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457305
Record name 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329794-09-4
Record name 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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